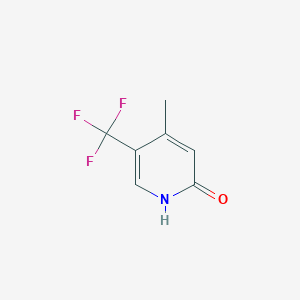

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis and Ultrasound Application

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate has been studied in the context of enzymatic hydrolysis. The use of ultrasound bath with enzymes like PCL, PLE, and CRL has been found to decrease the reaction time of enzymatic hydrolysis without significantly altering the yield or enantiomeric excess of reaction products. This illustrates the compound's utility in speeding up chemical reactions while maintaining efficiency (Ribeiro et al., 2001).

Reaction with Cyclic Ethers and Acetals

Research has shown that ethyl 3,3-difluoro-2-methylpropenoate, a closely related compound, forms adducts with tetrahydrofuran and 1,3-dioxolanes under free radical conditions. This indicates potential for the similar reactivity of ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate in forming adducts, offering insights into its reactive nature and applications in synthesis (Bumgardner & Burgess, 2000).

Chemo-enzymatic Synthesis Routes

Ethyl 3-hydroxy-3-phenylpropanoate, a compound similar to Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate, has been used in the chemo-enzymatic synthesis of chiral compounds. It serves as a precursor in the enzymatic preparation of optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. This demonstrates the potential of Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate in the synthesis of medically significant molecules (Zhao et al., 2014).

Asymmetric Reduction and Biocatalysis

The compound has been involved in studies focusing on asymmetric reduction using transition metal–diphoshine complexes or whole cells of non-conventional yeasts. Such research highlights its role in the synthesis of enriched ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, a chiral side chain of Taxol (Rimoldi et al., 2011).

Palladium-catalyzed Hydroesterification

Ethyl 3-phenylpropanoate, structurally related to the compound , was synthesized using palladium-catalyzed hydroesterification. This showcases the utility of Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate in similar synthesis processes, highlighting its versatility in chemical reactions (Deng et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The exact mode of action of Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other structurally related compounds .

Biochemical Pathways

One study suggests that similar compounds may inhibit arogenate dehydratase, a key enzyme in the phenylalanine biosynthesis pathway .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3452±420 °C and a density of 1248±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBWHAAEZOWYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)

![6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)

![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)